
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is a chemical compound known for its unique structure and diverse applications. This compound features a pyrazinone core with hydroxyethyl and diphenyl substituents, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one typically involves the reaction of chalcone epoxide with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the diphenyl groups may engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
- 4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Comparison: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is unique due to its pyrazinone core, which distinguishes it from similar pyrazole derivatives. This structural difference can result in varied chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Propiedades
Número CAS |
139459-71-5 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C18H16N2O2/c21-12-11-20-16(22)13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13,21H,11-12H2 |
Clave InChI |
UJXUOXONMZVBNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=O)C=N2)CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


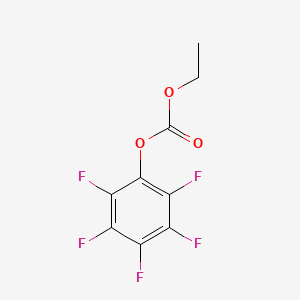
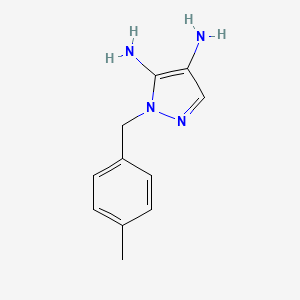

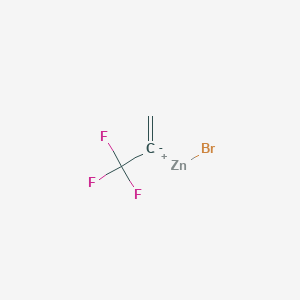
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

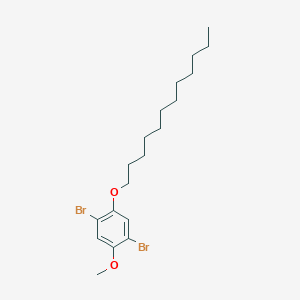
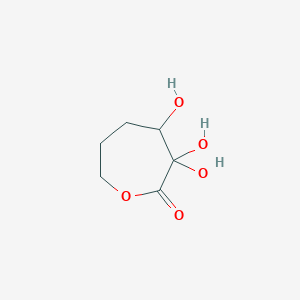
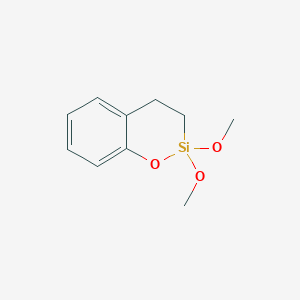
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

